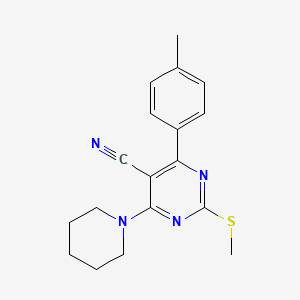![molecular formula C14H17N3O2 B7753157 2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7753157.png)
2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methoxyphenyl group and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenethylamine and 6-methyl-1H-pyrimidin-4-one.
Condensation Reaction: The 4-methoxyphenethylamine is reacted with 6-methyl-1H-pyrimidin-4-one under controlled conditions to form the desired compound. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to meet the stringent quality standards required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methoxyphenyl)ethylamino]-2-methyl-1-phenyl-1-propanol
- 4-methoxyphenethylamine
- 2-[2-(4-methoxyphenyl)ethylamino]ethanol
Uniqueness
2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-9-13(18)17-14(16-10)15-8-7-11-3-5-12(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLHMGTHFGXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

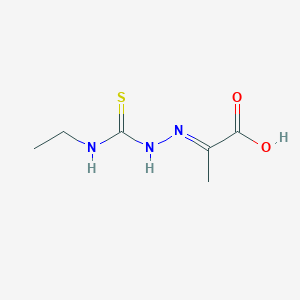
![6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7753084.png)
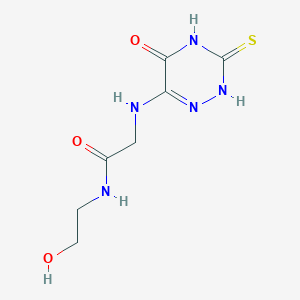
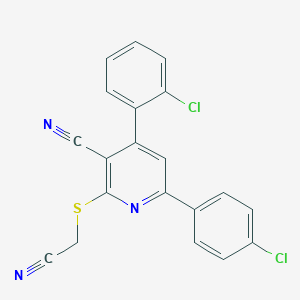
![6-fluoro-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753116.png)
![3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B7753125.png)
![2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753143.png)
![2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753146.png)
![2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753154.png)
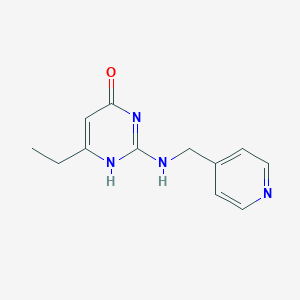
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7753168.png)
![6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7753172.png)
